2-Aminophenyl-3-methylphenylamine
Overview
Description
2-Aminophenyl-3-methylphenylamine is an organic compound with the molecular formula C13H14N2 and a molecular weight of 198.2637 g/mol. This compound is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further substituted with a methyl group at the meta position
Mechanism of Action
Target of Action
Similar compounds such as 3-methylphenylalanine have been shown to interact with enzymes like cathepsin b .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to 2-aminophenyl-3-methylphenylamine, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Compounds like 3-methylphenylalanine belong to the class of organic compounds known as phenylalanine and derivatives . These compounds are involved in various biochemical pathways, including protein synthesis and metabolism.
Pharmacokinetics
A study on a synthetic dichloro-substituted aminochalcone, a compound structurally similar to this compound, suggests that such compounds may present an alignment between permeability and hepatic clearance, although they may have low metabolic stability .
Result of Action
Similar compounds have been shown to interact with enzymes like cathepsin b , potentially influencing cellular processes.
Biochemical Analysis
Biochemical Properties
2-Aminophenyl-3-methylphenylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the formation of a complex that facilitates the oxidation process . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate the activity of MAPK, leading to changes in gene expression and cellular metabolism . Furthermore, this compound has been observed to affect cellular proliferation and apoptosis, indicating its potential role in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes . For instance, the interaction of this compound with cytochrome P450 can inhibit the enzyme’s activity, affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell signaling and metabolism . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at very high doses, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes . In phase II reactions, it can be conjugated with glucuronic acid, sulfate, or glutathione, facilitating its excretion from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, depending on the cell type and experimental conditions . The localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminophenyl-3-methylphenylamine can be synthesized through several synthetic routes. One common method involves the nitration of 3-methylbenzene to produce 3-methylnitrobenzene, followed by reduction to form 3-methylaniline. Subsequent diazotization and phenylation reactions yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Aminophenyl-3-methylphenylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst can reduce the compound.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can substitute hydrogen atoms on the aromatic ring.
Major Products Formed:
Oxidation: The oxidation of this compound can produce quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Halogenation can result in the formation of halogenated derivatives of the compound.
Scientific Research Applications
2-Aminophenyl-3-methylphenylamine has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Aminotoluene
3-Aminophenol
4-Aminobiphenyl
2-Amino-3-methylbenzene
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Properties
IUPAC Name |
2-N-(3-methylphenyl)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9,15H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWLGVQXOJRYGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654211 | |
Record name | N~1~-(3-Methylphenyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220496-01-5 | |
Record name | N~1~-(3-Methylphenyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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